2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O3S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibitory Activities and Molecular Docking Studies
A study synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, evaluated for inhibition against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound demonstrated notable activity, indicating the therapeutic potential of such structures in modulating enzyme activity, essential for developing treatments for conditions like glaucoma, Alzheimer's disease, and others. Molecular docking further explored the binding mechanisms of these compounds (Virk et al., 2018).
Anticancer and Antimicrobial Potential
Another research synthesized and characterized novel acetamide derivatives, including those similar to the compound , for their antibacterial and antifungal activities against various pathogenic microorganisms. Some synthesized compounds displayed promising activities, suggesting the potential use of such molecules in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Mechanism of Action
Target of Action
The compound contains an indole ring, a common structure in many biologically active molecules. Indole derivatives are known to interact with various biological targets, including enzymes and receptors .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives are involved in a wide range of biological processes, from neurotransmission to cell growth regulation .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-33-19-11-7-17(8-12-19)28-24(32)16-35-26-30-29-25(22-15-27-23-6-4-3-5-21(22)23)31(26)18-9-13-20(34-2)14-10-18/h3-15,27H,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSWMPMIWIWOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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